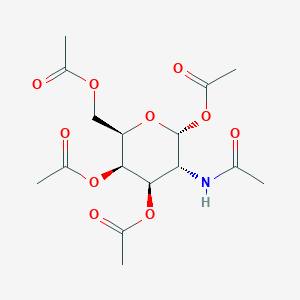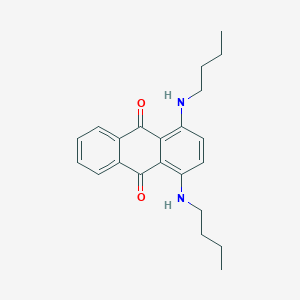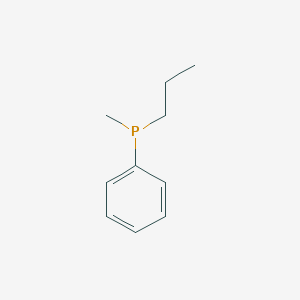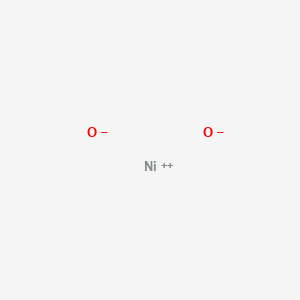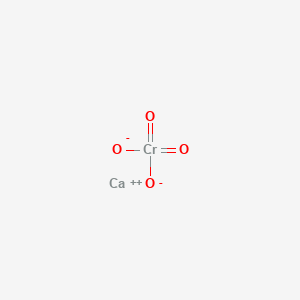
クロム酸カルシウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium chromate is an inorganic compound with the chemical formula CaCrO₄. It is a bright yellow solid that is typically found in its dihydrate form, CaCrO₄·2H₂O. This compound is known for its strong oxidizing properties and is used in various industrial applications, despite its high toxicity and carcinogenic nature due to the presence of hexavalent chromium.
科学的研究の応用
Calcium chromate has several applications in scientific research and industry:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology and Medicine: Limited use due to its toxicity, but it has been studied for its effects on biological systems.
作用機序
Target of Action
Calcium chromate, an inorganic compound with the formula CaCrO4, primarily targets organic compounds and reducing agents . It interacts with these substances during its oxidation process . In humans, the primary target cells for chromium (VI), a component of calcium chromate, are those of the respiratory tract .
Mode of Action
Calcium chromate acts as an oxidizer, transforming organic compounds or reducing agents into corresponding carbonyl compounds or metal oxides . During this process, the chromium (VI) center in calcium chromate is reduced to chromium (III) . This interaction with its targets results in significant changes at the molecular level.
Biochemical Pathways
The biochemical pathways affected by calcium chromate are primarily related to oxidation processes . The reduction of chromium (VI) to chromium (III) is a key step in these pathways.
Pharmacokinetics
It’s known that calcium, a component of calcium chromate, plays a vital role in various biochemical signaling and physiological functions . The absorption, distribution, metabolism, and excretion (ADME) properties of calcium chromate would likely be influenced by these functions of calcium.
Result of Action
The primary result of calcium chromate’s action is the oxidation of targeted substances and the reduction of chromium (VI) to chromium (III) . This can lead to significant molecular and cellular effects. It’s important to note that calcium chromate is highly toxic and carcinogenic , posing significant health risks.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of calcium chromate. For instance, it’s known that calcium chromate is slightly soluble in water , which could affect its bioavailability and toxicity. Furthermore, it’s a strong oxidizer and reacts with acids and ethanol , indicating that its action could be influenced by the presence of these substances in the environment.
生化学分析
Biochemical Properties
The widespread use of chromium (Cr (III)/Cr (VI)) in industries, especially tanneries, makes it one of the most dangerous environmental pollutants . Chromium pollution is widespread due to ineffective treatment methods . Bioremediation of chromium (Cr) using bacteria is very thoughtful due to its eco-friendly and cost-effective outcome . In order to counter chromium toxicity, bacteria have numerous mechanisms, such as the ability to absorb, reduce, efflux, or accumulate the metal .
Cellular Effects
The cellular effects of Calcium chromate are largely due to its chromium content. Chromium (VI) species are highly toxic and carcinogenic . They can cause significant damage to cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Calcium chromate involves the reduction of chromium (VI) to chromium (III) by cellular reductants . This process generates reactive oxygen species and causes oxidative stress, leading to DNA damage and other cellular effects .
Temporal Effects in Laboratory Settings
The effects of Calcium chromate can change over time in laboratory settings. For example, bacteria have been shown to develop resistance to chromium toxicity over time, potentially through the evolution of more efficient chromium efflux mechanisms .
Dosage Effects in Animal Models
The effects of Calcium chromate in animal models are dose-dependent. High doses of chromium (VI) compounds can cause significant toxicity, including kidney and liver damage, lung cancer, and death .
Metabolic Pathways
Calcium chromate: is involved in several metabolic pathways due to its chromium content. Chromium (VI) can interfere with glucose metabolism, potentially leading to diabetes .
Transport and Distribution
Calcium chromate: can be transported and distributed within cells and tissues. Chromium (VI) compounds are known to cross cell membranes through sulfate transporters .
Subcellular Localization
Once inside the cell, Calcium chromate can be localized to various subcellular compartments. Chromium (VI) compounds are known to interact with DNA and proteins, potentially causing DNA damage and protein misfolding .
準備方法
Synthetic Routes and Reaction Conditions: Calcium chromate can be synthesized through a salt metathesis reaction involving sodium chromate and calcium chloride:
Na2CrO4+CaCl2→CaCrO4+2NaCl
In aqueous solution, the dihydrate form is obtained, which can be converted to the anhydrous form by heating to 200°C .
Industrial Production Methods: Industrial production of calcium chromate often involves the reaction of sodium bichromate with calcium carbonate under normal pressure boiling conditions . This method ensures the production of high-purity calcium chromate.
Types of Reactions:
Oxidation: Calcium chromate acts as a strong oxidizing agent. It can oxidize organic compounds such as alcohols to their corresponding carbonyl compounds.
Reduction: The chromium (VI) center in calcium chromate is reduced to chromium (III) during reactions with reducing agents.
Substitution: Calcium chromate can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve organic compounds and calcium chromate in an acidic medium.
Reduction Reactions: Often involve metals or other reducing agents.
Substitution Reactions: Can occur under various conditions depending on the reagents involved.
Major Products:
Oxidation: Carbonyl compounds and chromium (III) compounds.
Reduction: Chromium (III) compounds.
Substitution: Various substituted chromate compounds.
類似化合物との比較
- Calcium dichromate (CaCr₂O₇)
- Beryllium chromate (BeCrO₄)
- Magnesium chromate (MgCrO₄)
- Strontium chromate (SrCrO₄)
- Barium chromate (BaCrO₄)
- Radium chromate (RaCrO₄)
Uniqueness: Calcium chromate is unique due to its specific applications as a corrosion inhibitor and pigment. Its strong oxidizing properties and the presence of hexavalent chromium make it particularly effective in these roles, although its high toxicity limits its use compared to other chromate compounds .
特性
CAS番号 |
13765-19-0 |
|---|---|
分子式 |
CaCrH2O4 |
分子量 |
158.09 g/mol |
IUPAC名 |
calcium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Ca.Cr.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |
InChIキー |
XBBFPHLRACEUEX-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Ca+2] |
正規SMILES |
O[Cr](=O)(=O)O.[Ca] |
Color/Form |
Yellow monoclinic rhombic crystals Bright yellow powder Yellow crystals |
密度 |
greater than 1 at 68 °F (USCG, 1999) 2.89 3.12 g/m³ |
melting_point |
1000 °C (decomposes) |
| 12205-18-4 13765-19-0 53568-70-0 |
|
物理的記述 |
Calcium chromate is a yellow powder. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to prevent its spread to the environment. YELLOW CRYSTALS OR POWDER. |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
10060-08-9 (dihydrate) |
賞味期限 |
Stable under recommended storage conditions. Stable material. |
溶解性 |
less than 0.1 mg/mL at 72° F (NTP, 1992) Slightly soluble in water Soluble in dilute acids Insoluble in acetone Insoluble in ethanol Solubility in water, g/100ml: 22.3 (good) |
同義語 |
calcium chromate calcium chromate(VI) calcium chromate(VI), dihydrate |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of Calcium Chromate?
A1: Calcium Chromate has the molecular formula CaCrO4 and a molecular weight of 156.07 g/mol. []
Q2: What crystal structure does anhydrous Calcium Chromate adopt?
A2: Anhydrous Calcium Chromate (CaCrO4) crystallizes in a tetragonal structure, belonging to the space group I41/amd. This structure is characterized by isolated, slightly distorted CrO4 tetrahedra connected to CaO8 dodecahedra through edge- and corner-sharing. []
Q3: How does the presence of water affect the structure of Calcium Chromate?
A3: Research has identified a hydrated form of Calcium Chromate, CaCrO4·H2O, that exhibits a distinct X-ray diffraction pattern compared to the anhydrous form. This difference highlights the structural changes induced by water molecules within the crystal lattice. []
Q4: How does the solubility of Calcium Chromate vary with temperature?
A4: Studies using autoclave experiments have shown that the solubility of Calcium Chromate decreases as temperature increases. While it dissolves readily at boiling point, its solubility is significantly lower at higher temperatures. []
Q5: What happens to Calcium Chromate under reducing conditions at high temperatures?
A5: Calcium Chromate, along with other chromium-rich phases like Ca5Cr3O12 and Ca3(CrO4)2, are unstable under reducing conditions at high temperatures. This instability is relevant in systems where oxygen availability is limited. []
Q6: Can Calcium Chromate form in the presence of other metal oxides at high temperatures?
A6: Yes, Calcium Chromate can coexist with other metal oxides under specific conditions. For example, in the CaO-Al2O3-Cr2O3 system, a ternary intermediate phase called chrome-hauyne (Ca4) can coexist with Calcium Chromate and calcium aluminate phases. []
Q7: Does Calcium Chromate exhibit any catalytic properties?
A7: Research suggests that Calcium Chromate, when incorporated into calcium silicate hydrates, can act as a catalyst in oxidation reactions. Specifically, studies have shown its ability to exchange oxygen during the heterogeneous oxidation of propanol. []
Q8: How does the solubility of Calcium Chromate affect its biological activity?
A8: Studies indicate that the low solubility of Calcium Chromate, compared to soluble chromates like potassium chromate, might be linked to its carcinogenic potential. This low solubility could lead to prolonged retention in body fluids and subsequent interactions with biological systems. [, ]
Q9: What are the primary targets of Calcium Chromate toxicity?
A9: Calcium Chromate primarily affects the respiratory system, causing ulcerations, breathing difficulties, bronchitis, pneumonia, and asthma-like symptoms. It can also impact the gastrointestinal tract, liver, kidneys, and immune system. []
Q10: What is the mechanism behind Calcium Chromate's carcinogenicity?
A10: While the exact mechanism is complex and not fully understood, research suggests that Calcium Chromate's carcinogenicity is linked to its ability to induce chromosomal aberrations in cells. This genotoxic effect is believed to be a key factor in its cancer-causing potential. []
Q11: Is there evidence of Calcium Chromate inducing an immune response?
A11: Yes, studies in mice have demonstrated that Calcium Chromate can induce contact dermatitis, a delayed hypersensitivity reaction mediated by sensitized immune cells. This finding suggests that Calcium Chromate possesses immunogenic properties. []
Q12: How do different chromium valency states compare in terms of their immunotoxic potential?
A12: Research indicates that hexavalent chromium (Cr[VI]), like that found in Calcium Chromate, exhibits a stronger immunotoxic effect in the lungs compared to less reactive trivalent or divalent chromium forms. This difference is linked to its strong oxidizing properties. []
Q13: Does co-exposure with other substances modify the carcinogenic potential of Calcium Chromate?
A13: Studies investigating co-exposure to ozone (O3) and Calcium Chromate in rats suggest that O3 can alter the clearance mechanisms of insoluble Cr[VI] in the lungs. This change could potentially enhance the carcinogenic risk associated with insoluble forms of chromium. []
Q14: How does the carcinogenicity of Calcium Chromate compare to other chromate compounds?
A14: Animal studies have shown that Calcium Chromate induces lung tumors when implanted directly into the bronchi of rats. This carcinogenic potential appears to be shared with other sparingly soluble chromates like strontium chromate, while highly soluble chromates have shown less carcinogenicity in rats. [, ]
Q15: What analytical techniques are used to characterize Calcium Chromate?
A15: Several analytical methods are employed to characterize Calcium Chromate, including:
- X-ray Diffraction (XRD): This technique identifies the crystal structure and phases present in a sample. [, ]
- Scanning Electron Microscopy (SEM): This provides high-resolution images of the material's surface and morphology. []
- Electron Probe Microanalysis (EPMA): This method determines the elemental composition and distribution within a sample. []
- Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature, providing insights into thermal stability and decomposition behavior. []
- Atomic Emission Spectroscopy (AES): This method quantifies the elemental composition of a sample, including the concentration of chromium. []
Q16: What are the environmental concerns associated with Calcium Chromate?
A16: Calcium Chromate, as a hexavalent chromium compound, raises environmental concerns due to its toxicity and potential for bioaccumulation. Improper disposal can contaminate soil and water sources, posing risks to ecosystems and human health. [, ]
Q17: Are there any regulations in place for the safe handling and disposal of Calcium Chromate?
A17: Yes, due to its recognized carcinogenicity and toxicity, Calcium Chromate is subject to strict safety regulations. Occupational exposure limits, handling guidelines, and disposal protocols are in place to minimize risks to human health and the environment. [, ]
Q18: Are there viable alternatives to Calcium Chromate in its various applications?
A18: Research is ongoing to identify and develop safer alternatives to Calcium Chromate, particularly in applications where its toxicity and environmental impact are of concern. These alternatives include less toxic chromium compounds, organic corrosion inhibitors, and other materials with comparable performance characteristics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





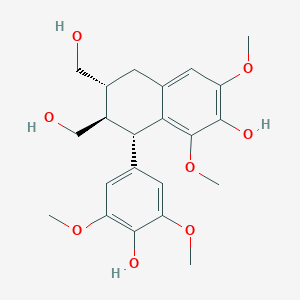
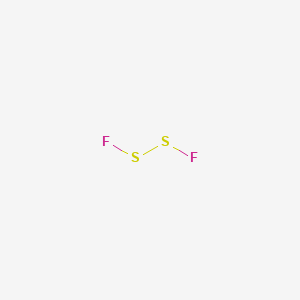
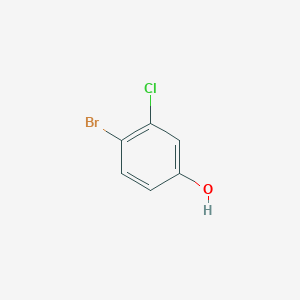
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

